

# A Comparative Guide to the Cross-Species Metabolism of Mycophenolate Mofetil

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## Compound of Interest

Compound Name: *Mycophenolate Mofetil*

Cat. No.: *B001248*

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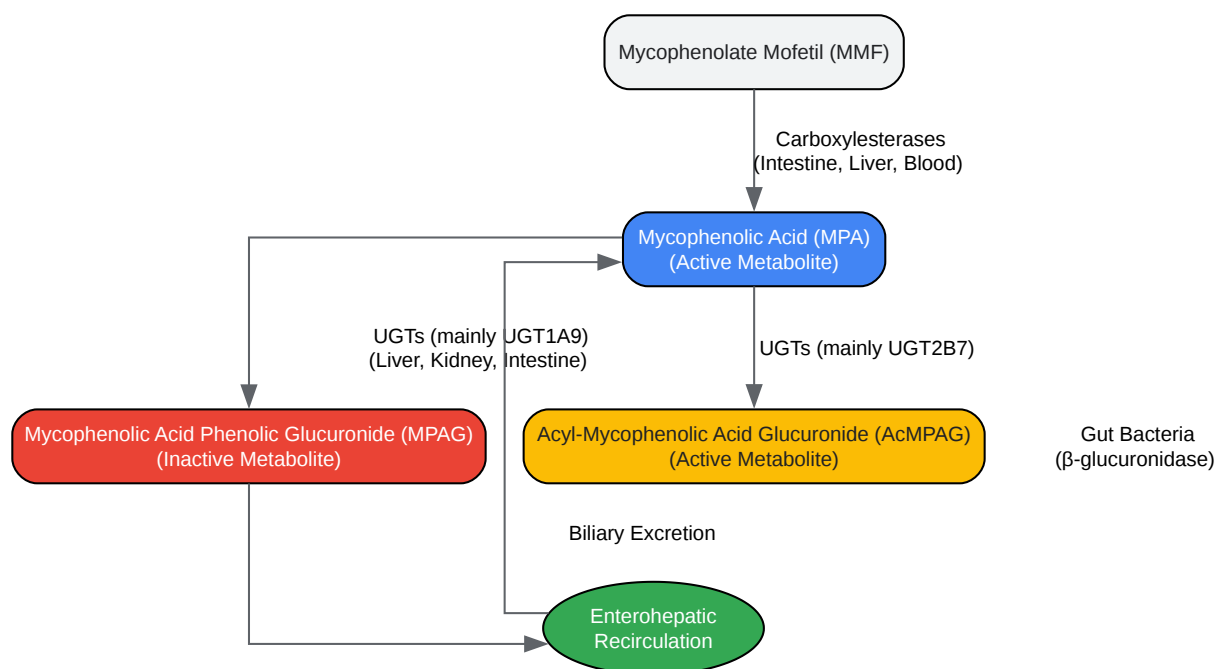
This guide provides a comprehensive comparison of the metabolism of **Mycophenolate Mofetil** (MMF) across various species, with a focus on humans, monkeys, rats, and mice. This information is critical for the preclinical evaluation and clinical development of MMF, an essential immunosuppressive agent.

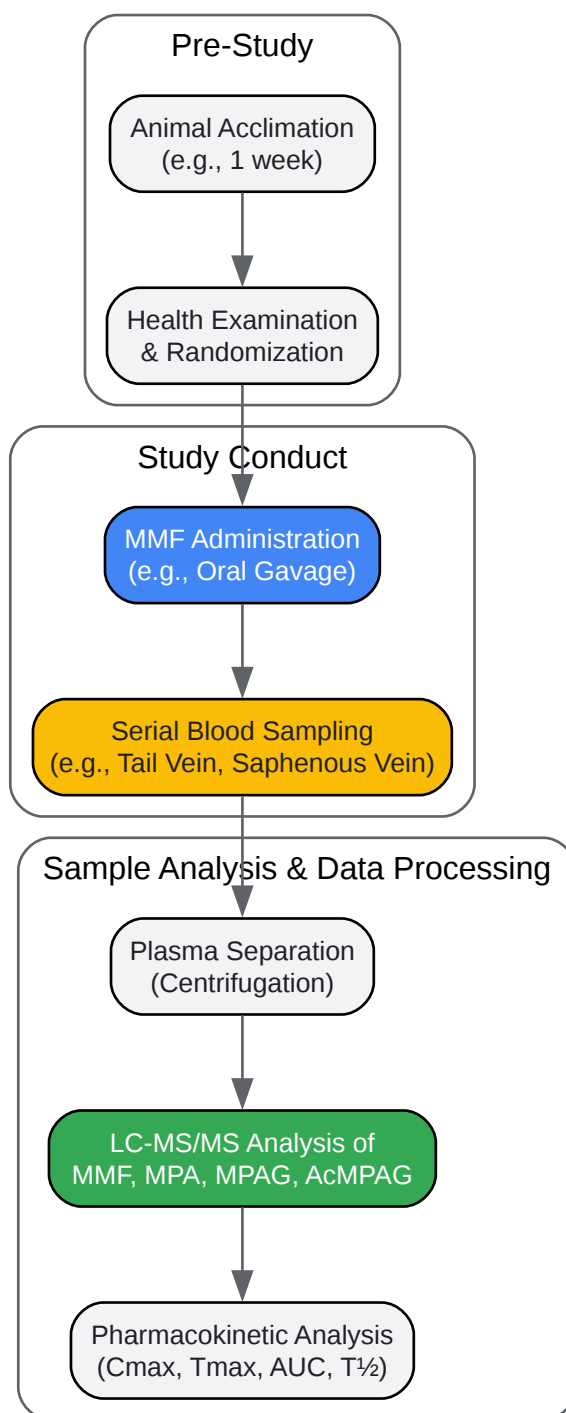
**Mycophenolate Mofetil** is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[1][2][3][4] MPA is a potent, selective, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[2][4] This inhibition ultimately suppresses the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[2][4] The metabolic journey of MMF to MPA and its subsequent metabolites exhibits notable differences across species, influencing the pharmacokinetic and pharmacodynamic profiles of the drug.

## Metabolic Pathways of Mycophenolate Mofetil

The primary metabolic pathway of MMF involves its conversion to MPA, which is then predominantly metabolized through glucuronidation. The two main metabolites are the pharmacologically inactive 7-O-phenolic glucuronide of MPA (MPAG) and a pharmacologically active acyl-glucuronide (AcMPAG).[1][5][6] The liver, gastrointestinal tract, and kidneys are the primary sites of MPA metabolism.[5] A secondary peak in the plasma concentration-time profile of MPA is often observed 6-12 hours after dosing, which is attributed to the enterohepatic recirculation of MPA following the deconjugation of MPAG by gut bacteria.[1][5]

Below is a diagram illustrating the key metabolic steps of **Mycophenolate Mofetil**.





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